

Phytochemical profile of Costus root essential oil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Costus oil
Cat. No.:	B1167358

[Get Quote](#)

An In-depth Technical Guide to the Phytochemical Profile of Costus Root Essential Oil

Introduction

Costus root, derived from the plant *Saussurea costus* (syn. *Saussurea lappa*), is a critically endangered medicinal herb indigenous to the Himalayan region.^{[1][2]} The essential oil extracted from its roots has been a cornerstone in traditional medicine systems for centuries, valued for its unique aromatic properties and wide-ranging therapeutic applications.^[2] Modern scientific analysis has identified the oil as a complex mixture of volatile compounds, primarily dominated by sesquiterpenoids.^{[2][3]} This technical guide provides a comprehensive overview of the phytochemical composition of *Saussurea costus* essential oil, details the experimental methodologies used for its characterization, and explores the biological pathways modulated by its key constituents. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Phytochemical Composition

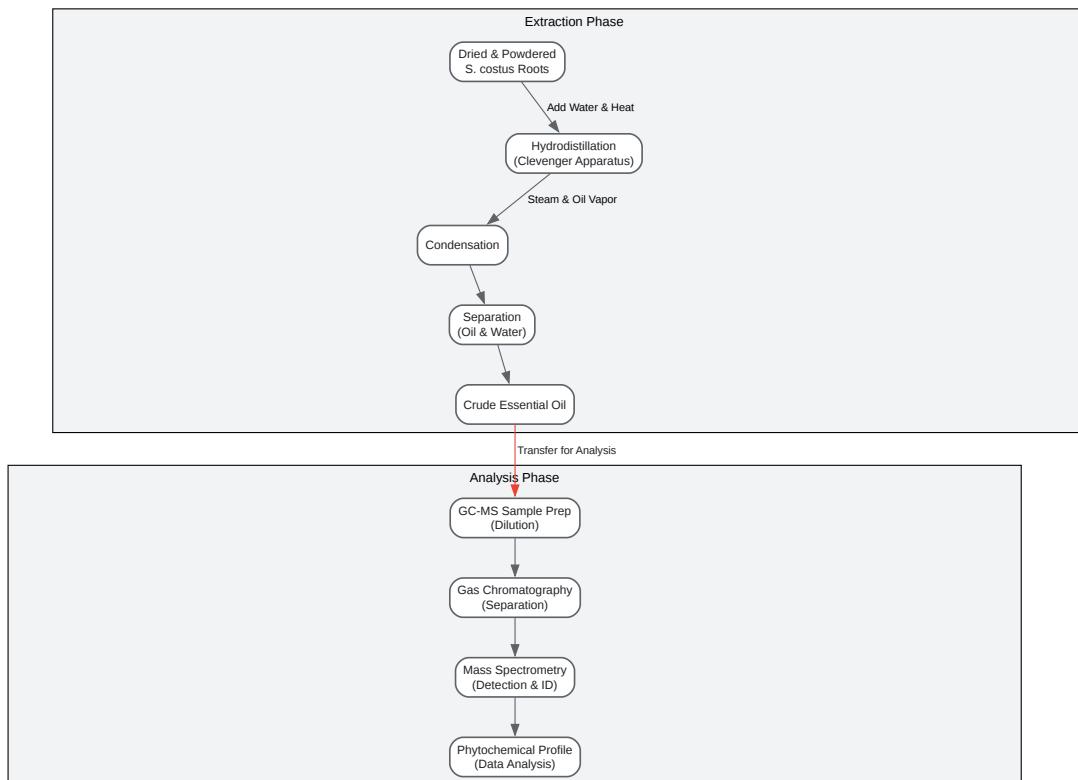
The chemical profile of *S. costus* essential oil is characterized by a high concentration of sesquiterpene lactones, which are the primary contributors to its bioactivity.^[1] The two most significant and consistently reported major components are Dehydrocostus lactone and Costunolide.^{[1][4]} However, the quantitative composition of the oil can vary significantly based on the geographical origin of the plant, cultivation conditions, and the extraction technique employed.

The following table summarizes the quantitative data of the main chemical constituents identified in *S. costus* root essential oil from various studies.

Compound	Chemical Class	Reported Percentage (%)	Reference
Dehydrocostus lactone	Sesquiterpene Lactone	16.7 - 47.54	[5][6]
Costunolide	Sesquiterpene Lactone	9.26 - 52.01	[7]
Elemene (β - or δ -)	Sesquiterpene	5.9 - 7.18	[7][8]
8-cedren-13-ol	Sesquiterpene Alcohol	5.06	
α -Curcumene	Sesquiterpene	4.33	
Valerenol	Sesquiterpene Alcohol	4.20 - 5.28	[5][6][8]
Caryophyllene oxide	Sesquiterpene Oxide	2.39	[7]
1,3-cyclooctadiene	Hydrocarbon	16.10	[8][9]
(7Z,10Z,13Z)-7,10,13-hexadecatrienal	Aldehyde	25.5	[5][6]

Experimental Methodologies

The characterization of the phytochemicals in *Costus* root essential oil involves two primary stages: extraction of the volatile compounds from the plant material and their subsequent analytical separation and identification.


Essential Oil Extraction: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oil from the dried roots of *S. costus*.^[1] The process isolates volatile compounds based on their low water solubility and high vapor pressure.

Protocol:

- Material Preparation: Dried roots of *Saussurea costus* are coarsely powdered to increase the surface area for efficient extraction.
- Apparatus: A Clevenger-type apparatus is typically used.[\[10\]](#)[\[11\]](#)
- Extraction Process:
 - The powdered root material is placed in a round-bottom flask and submerged in distilled water.
 - The flask is heated, causing the water to boil and produce steam. The steam passes through the plant material, volatilizing the essential oil components.
 - The mixture of steam and oil vapor travels into a condenser, where it is cooled and reverts to a liquid state.
 - The condensate collects in a separator (decanter), where the oil, being less dense than water, forms a distinct layer on top and can be collected.
- Post-Extraction: The collected oil is typically dried over anhydrous sodium sulfate to remove any residual water. The yield is then calculated, which can range from 0.02% to 3.0% (v/w).
[\[6\]](#)[\[7\]](#)

The workflow for this process is visualized in the diagram below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow from raw material to phytochemical analysis.

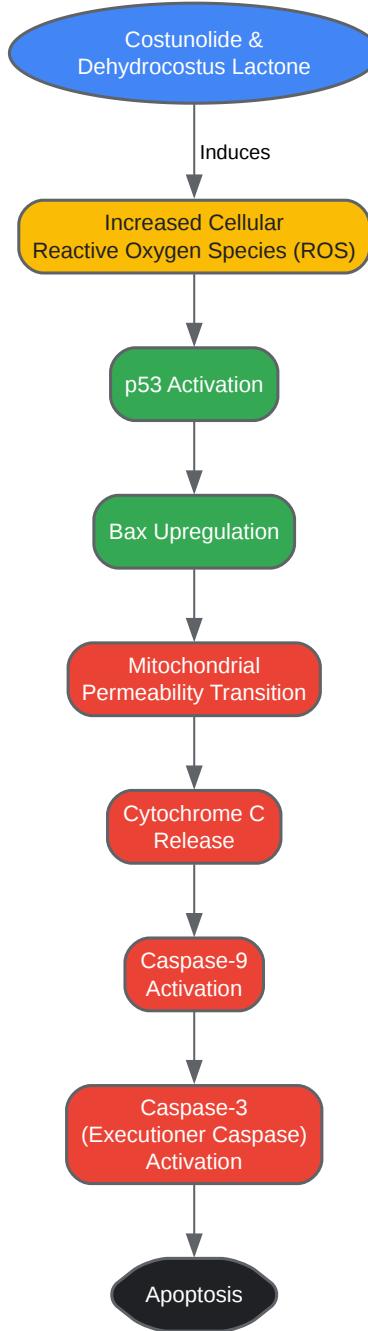
Phytochemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold-standard analytical technique for separating, identifying, and quantifying the individual volatile components within an essential oil.[10][11]

Protocol:

- Sample Preparation: The extracted essential oil is diluted in a suitable volatile solvent (e.g., hexane or ethanol).

- GC System: A gas chromatograph equipped with a capillary column (e.g., TR-5MS) is used.
[\[7\]](#)[\[11\]](#)
- Injection: A small volume of the diluted sample is injected into the heated inlet of the GC, where it is vaporized.
- Separation: An inert carrier gas (e.g., Helium) carries the vaporized sample through the capillary column. Compounds are separated based on their boiling points and affinity for the column's stationary phase.
- MS Detection: As compounds elute from the column, they enter the mass spectrometer. Here, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint."
- Compound Identification: The obtained mass spectra are compared against spectral libraries (e.g., NIST, WILEY) to identify the compounds.[\[5\]](#) The retention index of each compound is also used for confirmation.
- Quantification: The relative percentage of each component is calculated based on the peak area in the chromatogram relative to the total peak area.


For non-volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) may be used, particularly for the quantification of specific markers like costunolide and dehydrocostus lactone.[\[4\]](#)[\[12\]](#)

Biological Activity and Signaling Pathways

The prominent sesquiterpene lactones in Costus root oil, particularly costunolide and dehydrocostus lactone, are known to exhibit significant biological activities, including anti-inflammatory and anticancer effects.[\[1\]](#)[\[2\]](#) The anticancer activity is often linked to the induction of apoptosis (programmed cell death) in cancer cells.

One of the key mechanisms involves the induction of oxidative stress and the modulation of apoptosis-regulating proteins. For instance, studies on stomach cancer cell lines have shown that S. costus constituents can trigger apoptosis by increasing the expression of tumor suppressor proteins like p53 and pro-apoptotic proteins like Bax, while activating executioner caspases.[\[2\]](#)

The diagram below illustrates a simplified model of this pro-apoptotic signaling pathway.

[Click to download full resolution via product page](#)

Caption: Pro-apoptotic signaling pathway induced by key *S. costus* lactones.

Conclusion

The essential oil of *Saussurea costus* root is a chemically rich and pharmacologically potent natural product. Its profile is dominated by the sesquiterpene lactones dehydrocostus lactone and costunolide, which are largely responsible for its documented therapeutic effects, including the induction of apoptosis in cancer cells via pathways involving ROS production and caspase activation. The standardized methodologies of hydrodistillation and GC-MS analysis are crucial for the quality control and further investigation of this valuable medicinal resource. Continued research into the specific molecular mechanisms of its constituents is essential for developing new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thepharmajournal.com [thepharmajournal.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. lifesci.com.sg [lifesci.com.sg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Volatile constituents of *Saussurea costus* roots cultivated in Uttarakhand Himalayas, India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajol.info [ajol.info]
- 8. researchgate.net [researchgate.net]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. [PDF] Phytochemical profiling of Costus (*Saussurea lappa* Clarke) root essential oil, and its antimicrobial and toxicological effects | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Estimation of Costunolide and Dehydrocostus Lactone in *Saussurea lappa* and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Phytochemical profile of Costus root essential oil]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1167358#phytochemical-profile-of-costus-root-essential-oil>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com